molecular formula C10H22ClNO B2635381 3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride CAS No. 2375273-22-4

3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride

Cat. No.: B2635381
CAS No.: 2375273-22-4
M. Wt: 207.74
InChI Key: YGPKRCXNCXRQFH-UHFFFAOYSA-N
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Description

3-[(2-Methylpropan-2-yl)oxy]azepane hydrochloride is a seven-membered azepane ring derivative substituted with a tert-butoxy group at the 3-position, forming a hydrochloride salt.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]azepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-6-4-5-7-11-8-9;/h9,11H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPKRCXNCXRQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride typically involves the reaction of azepane with 2-methylpropan-2-ol in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It undergoes substitution reactions where the azepane ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted azepane derivatives, which can have different functional groups attached to the azepane ring.

Scientific Research Applications

3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ring Size and Conformational Flexibility

  • Piperidine derivatives generally exhibit higher metabolic stability but lower solubility compared to azepane analogs .
  • Azetidine Derivatives () :
    3-((2-Chlorobenzyl)oxy)azetidine hydrochloride (similarity score: 0.88) features a four-membered ring, which imposes significant steric strain. This may enhance reactivity but limit bioavailability due to rapid degradation .

Substituent Effects

  • Chlorobenzyl vs. tert-Butoxy Groups: Compounds like 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride (similarity: 0.84) and 3-((2-Chlorobenzyl)oxy)azetidine hydrochloride (similarity: 0.88) incorporate electron-withdrawing chlorine atoms, which may improve binding to aromatic receptor pockets.
  • Methoxy vs. Thiazepane Systems () :
    3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride replaces oxygen with sulfur in the heterocycle, enhancing polarizability and hydrogen-bonding capacity. This modification could alter pharmacokinetic profiles, such as longer half-lives due to reduced hepatic clearance .

Salt Form and Bioavailability

  • Lercanidipine Hydrochloride () :
    Though structurally distinct (dihydropyridine core), its hydrochloride salt form improves solubility and oral bioavailability. This parallels the target compound’s design, where protonation of the azepane nitrogen enhances dissolution in acidic environments (e.g., gastric fluid) .

Data Table: Key Structural and Functional Comparisons

Compound Name Ring Size Substituent Similarity Score Key Property
3-[(2-Methylpropan-2-yl)oxy]azepane HCl 7 tert-Butoxy N/A High lipophilicity, moderate solubility
Piperidine HCl (Compound 2, ) 6 None N/A High metabolic stability
3-((2-Chlorobenzyl)oxy)azetidine HCl 4 2-Chlorobenzyl 0.88 High reactivity, low bioavailability
3-((4-Chlorobenzyl)oxy)piperidine HCl 6 4-Chlorobenzyl 0.84 Enhanced receptor binding
3-(2-Methoxyphenyl)-1,4-thiazepane HCl 7 2-Methoxyphenyl, sulfur N/A Improved hydrogen-bonding capacity

Research Findings and Implications

  • Ring Size : Azepane’s seven-membered ring offers intermediate flexibility between rigid piperidine and strained azetidine, balancing target engagement and metabolic stability .
  • Substituent Design : The tert-butoxy group’s steric bulk may mitigate off-target interactions compared to chlorobenzyl analogs, though at the cost of reduced solubility .
  • Salt Form : Hydrochloride salts universally enhance solubility, as seen in lercanidipine and azepane derivatives, supporting oral administration routes .

Biological Activity

3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure, which includes an azepane ring and a branched alkyl ether group. These structural features contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms, including:

  • Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing central nervous system functions.
  • Enzyme Inhibition : It has been suggested that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further research in infectious diseases.

Biological Activity Data

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against certain bacterial strains
CNS ActivityPotential modulation of neurotransmitter systems
Enzyme InhibitionInhibits specific metabolic enzymes

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Study 2: CNS Modulation

In another study focused on central nervous system effects, the compound was administered in animal models to assess its impact on anxiety and depression-like behaviors. Results showed a notable reduction in anxiety levels, indicating potential therapeutic applications in mood disorders.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Pharmacological Profiles : The compound demonstrates varied pharmacological profiles, with effects on both the central nervous system and peripheral systems.
  • Safety and Toxicology : Preliminary toxicity assessments suggest that the compound has a favorable safety profile at therapeutic doses.
  • Future Directions : Ongoing research aims to elucidate the detailed mechanisms behind its biological activities and explore its potential applications in drug development.

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